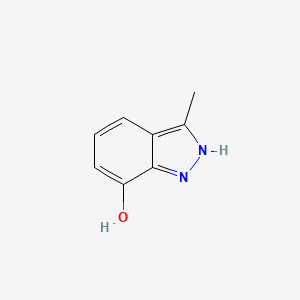
7-hidroxi-3-metil-1H-indazol
Descripción general
Descripción
3-methyl-1H-indazol-7-ol is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its medicinal and pharmacological properties. This compound features a fused benzene and pyrazole ring system, with a hydroxyl group at the 7th position and a methyl group at the 3rd position.
Aplicaciones Científicas De Investigación
3-methyl-1H-indazol-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
For instance, some indazole derivatives have been found to inhibit CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk .
Mode of Action
For example, some indazole derivatives have been found to inhibit the activity of certain kinases, potentially altering cell signaling pathways .
Biochemical Pathways
For example, inhibition of kinases such as CHK1, CHK2, and h-sgk could impact cell signaling pathways related to cell growth and proliferation .
Result of Action
Based on the known actions of indazole derivatives, it can be inferred that 3-methyl-1h-indazol-7-ol may have anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Análisis Bioquímico
Biochemical Properties
3-Methyl-1H-indazol-7-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 3-Methyl-1H-indazol-7-ol can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of 3-Methyl-1H-indazol-7-ol on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-Methyl-1H-indazol-7-ol can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation. Furthermore, 3-Methyl-1H-indazol-7-ol can alter cellular metabolism by modulating the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-Methyl-1H-indazol-7-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, 3-Methyl-1H-indazol-7-ol can modulate gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes. These interactions can lead to changes in the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-1H-indazol-7-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-1H-indazol-7-ol is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 3-Methyl-1H-indazol-7-ol can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Methyl-1H-indazol-7-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antitumor activity. At higher doses, it can cause toxic or adverse effects, such as liver damage or immune suppression. Threshold effects have been observed, where a specific dosage is required to achieve a therapeutic effect without causing toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications of 3-Methyl-1H-indazol-7-ol .
Metabolic Pathways
3-Methyl-1H-indazol-7-ol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis of nucleotides, the building blocks of DNA and RNA, thereby affecting cell proliferation. Additionally, 3-Methyl-1H-indazol-7-ol can modulate the activity of enzymes involved in energy metabolism, such as those in the glycolytic pathway, leading to changes in cellular energy production .
Transport and Distribution
Within cells and tissues, 3-Methyl-1H-indazol-7-ol is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, 3-Methyl-1H-indazol-7-ol can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its biological effects. The localization and accumulation of 3-Methyl-1H-indazol-7-ol are critical factors that determine its activity and function .
Subcellular Localization
The subcellular localization of 3-Methyl-1H-indazol-7-ol plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 3-Methyl-1H-indazol-7-ol may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence energy metabolism and apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-indazol-7-ol can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazones. For instance, the reaction of 2-methyl-3-nitrophenylhydrazine with formic acid under reflux conditions can yield 3-methyl-1H-indazol-7-ol. Another method involves the use of palladium-catalyzed C-H amination reactions, where aminohydrazones undergo intramolecular cyclization to form the indazole core .
Industrial Production Methods
Industrial production of 3-methyl-1H-indazol-7-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-1H-indazol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The nitro group in precursor compounds can be reduced to amines, which can then undergo cyclization to form the indazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, which can have different functional groups attached to the benzene ring or the pyrazole ring.
Comparación Con Compuestos Similares
Similar Compounds
1H-indazole: Lacks the methyl and hydroxyl groups, making it less functionalized.
3-methyl-1H-indazole: Similar structure but lacks the hydroxyl group at the 7th position.
7-hydroxy-1H-indazole: Similar structure but lacks the methyl group at the 3rd position.
Uniqueness
3-methyl-1H-indazol-7-ol is unique due to the presence of both the methyl group at the 3rd position and the hydroxyl group at the 7th position. This dual functionalization enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-methyl-2H-indazol-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-6-3-2-4-7(11)8(6)10-9-5/h2-4,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPBKEWPSKGMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676378 | |
| Record name | 3-Methyl-2H-indazol-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131595-36-2 | |
| Record name | 3-Methyl-2H-indazol-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


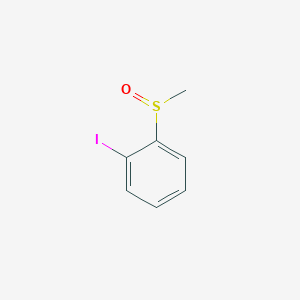
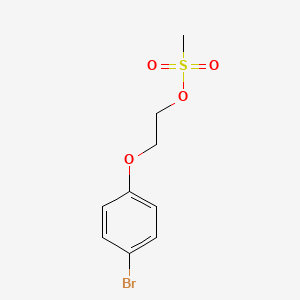
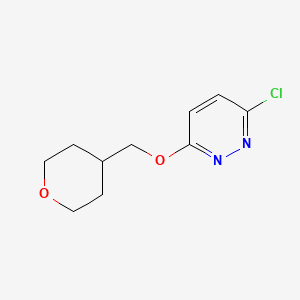
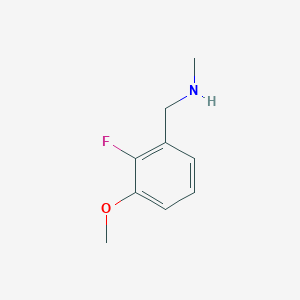

![6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid](/img/structure/B1394066.png)
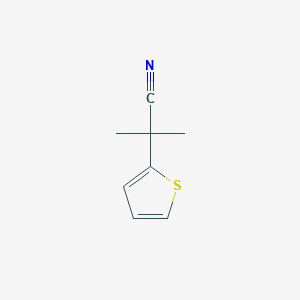
![6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1394069.png)
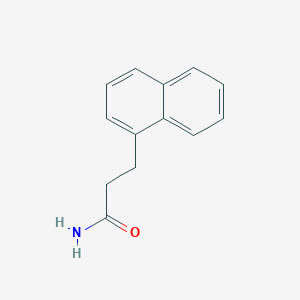

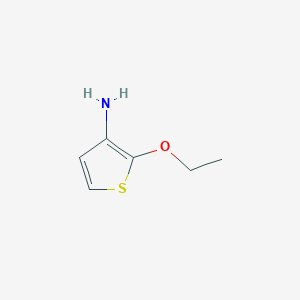
![N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B1394077.png)
![N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine](/img/structure/B1394078.png)
![N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1394081.png)
